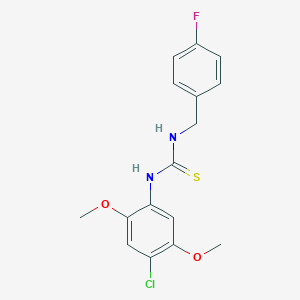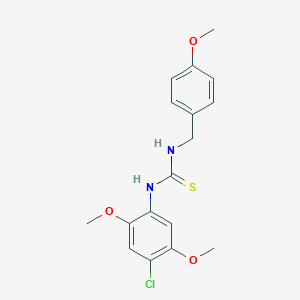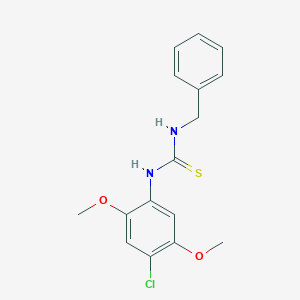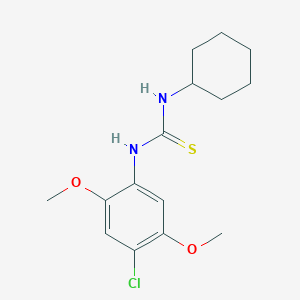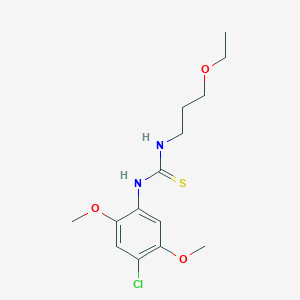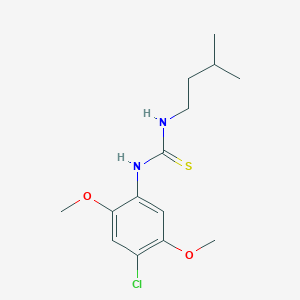![molecular formula C22H21N5O B216526 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one, also known as BMS-354825, is a small molecule inhibitor of the Bcr-Abl tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment, specifically in the treatment of chronic myeloid leukemia (CML).
Wirkmechanismus
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one inhibits the activity of the Bcr-Abl tyrosine kinase by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the size of tumors in animal models. It has also been shown to have minimal effects on normal cells, indicating a high degree of specificity for cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one is its high specificity for cancer cells, which reduces the risk of side effects on normal cells. However, one limitation is the potential development of resistance to the drug, which can occur through mutations in the Bcr-Abl tyrosine kinase.
Zukünftige Richtungen
For 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one research include the development of combination therapies with other cancer drugs, the study of its potential use in other cancers, and the development of new Bcr-Abl inhibitors with improved efficacy and reduced resistance. Additionally, further studies are needed to better understand the mechanism of action of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one and to identify potential biomarkers for patient selection.
Synthesemethoden
The synthesis of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one involves several steps, including the reaction of 4,7-dimethylquinazoline-2-amine with ethyl acetoacetate to form 4,7-dimethylquinazolin-2-yl ethyl ketone. This is then reacted with benzyl bromide to form 5-benzyl-4,7-dimethylquinazolin-2-yl ethyl ketone, which is then reacted with 6-methyl-2-aminopyrimidin-4-one to form 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one.
Wissenschaftliche Forschungsanwendungen
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential use in cancer treatment, specifically in the treatment of chronic myeloid leukemia (CML). It has been shown to inhibit the activity of the Bcr-Abl tyrosine kinase, which is responsible for the development and progression of CML. 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has also been studied for its potential use in the treatment of other cancers, including acute lymphoblastic leukemia (ALL) and gastrointestinal stromal tumors (GIST).
Eigenschaften
Produktname |
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one |
|---|---|
Molekularformel |
C22H21N5O |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C22H21N5O/c1-13-9-10-17-14(2)23-21(25-19(17)11-13)27-22-24-15(3)18(20(28)26-22)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28) |
InChI-Schlüssel |
USSJAWLKBJKJAA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C(=C(N3)C)CC4=CC=CC=C4 |
SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)NC3=NC(=O)C(=C(N3)C)CC4=CC=CC=C4)C |
Kanonische SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C(=C(N3)C)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





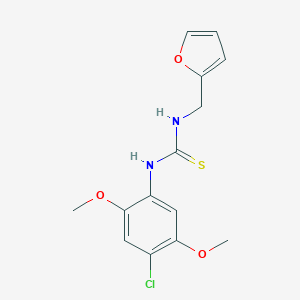
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)

